molecular formula C10H7Cl2N3O B2480686 N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-22-9

N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2480686
CAS No.: 305346-22-9
M. Wt: 256.09
InChI Key: VTCSLYLNYRCXQP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C10H7Cl2N3O and its molecular weight is 256.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Pyrazole derivatives, including N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, are of significant interest due to their wide range of biological activities. These compounds have been investigated for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety, recognized as a pharmacophore, has seen extensive use as synthons in organic synthesis, indicating its versatility and importance in medicinal chemistry (Dar & Shamsuzzaman, 2015). The methodologies for synthesizing these heterocycles include condensation followed by cyclization or multicomponent reactions (MCRs), showcasing the adaptability of pyrazole derivatives in chemical synthesis and their potential in creating new bioactive molecules.

Multicomponent Synthesis for Bioactive Pyrazoles

Recent advances have highlighted the popularity of multicomponent reactions (MCRs) in synthesizing pyrazole derivatives due to the pot, atom, and step economy (PASE) synthesis approach. These methods have been pivotal in developing molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others. The versatility and efficiency of MCRs in creating pyrazole derivatives underscore the potential for developing novel therapeutic agents and drug candidates (Becerra, Abonía, & Castillo, 2022).

Therapeutic Applications and Drug Development

The exploration of pyrazole derivatives in therapeutic applications has been extensive, with research focusing on their utility as antimicrobial, anticancer, and antimalarial agents. These studies have identified pyrazole scaffolds as promising candidates for drug development, demonstrating significant activity against various biological targets. The ongoing research into pyrazole derivatives, including those with specific substituents like N-(3,4-dichlorophenyl), suggests a continued interest in harnessing these compounds' potential in medicinal chemistry (Karati, Mahadik, Trivedi, & Kumar, 2022).

Mechanism of Action

Target of Action

N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, also known as DCMU, is a potent inhibitor of photosynthesis . Its primary target is the Q B plastoquinone binding site of photosystem II . This site plays a crucial role in the electron transport chain of photosynthesis, which is essential for the conversion of light energy into chemical energy in plants .

Mode of Action

DCMU interacts with its target by blocking the Q B plastoquinone binding site, thereby inhibiting the electron flow from photosystem II to plastoquinone . This interruption in the electron transport chain prevents the plant from converting light energy into chemical energy, effectively inhibiting photosynthesis .

Biochemical Pathways

The inhibition of photosynthesis by DCMU affects several biochemical pathways. Primarily, it disrupts the photosynthetic electron transport chain, which leads to a reduction in the production of ATP and NADPH . These molecules are essential for various cellular processes, including the Calvin cycle, which is responsible for carbon fixation in plants .

Pharmacokinetics

The bioavailability of DCMU would be influenced by these factors, as well as by its physicochemical properties, such as solubility and stability .

Result of Action

The primary result of DCMU’s action is the inhibition of photosynthesis, which can lead to the death of the plant . On a molecular level, this is caused by the disruption of the electron transport chain and the subsequent reduction in ATP and NADPH production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness can be affected by the plant’s exposure to light, as photosynthesis (and thus the compound’s target) is light-dependent . Additionally, environmental conditions such as temperature and pH could potentially impact the stability and solubility of DCMU, thereby influencing its bioavailability and overall effectiveness .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-2-1-6(5-8(7)12)14-10(16)9-3-4-13-15-9/h1-5H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCSLYLNYRCXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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